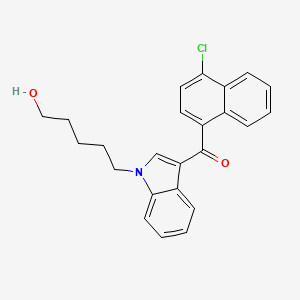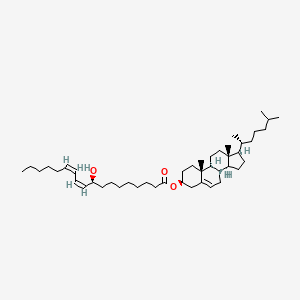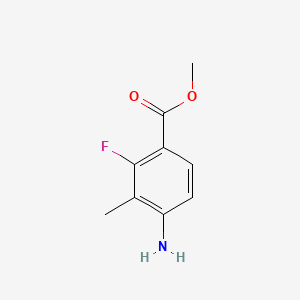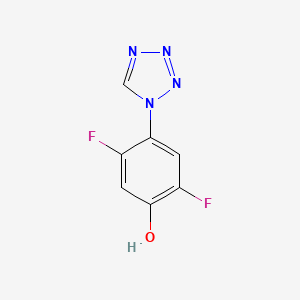
JWH 398 N-(5-hydroxypentyl) metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 398 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is a derivative of JWH 398, which is known to activate both cannabinoid receptor 1 and cannabinoid receptor 2. This compound is often used in forensic and research applications to study the metabolism of synthetic cannabinoids .
科学的研究の応用
Chemistry:
Biology:
Medicine:
Industry:
作用機序
The compound exerts its effects by interacting with cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The hydroxylation of the N-pentyl chain may alter the binding affinity and activity of the compound compared to its parent compound, JWH 398 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of JWH 398 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of JWH 398. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective hydroxylation at the 5-position of the pentyl chain .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis would likely involve similar hydroxylation reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds:
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 073 N-(5-hydroxypentyl) metabolite
- AM-2201 N-(5-hydroxypentyl) metabolite
Uniqueness: JWH 398 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the N-pentyl chain. This structural modification can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile compared to other similar compounds .
特性
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQEAJNLISWKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017849 |
Source


|
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379604-69-9 |
Source


|
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What analytical method was used to detect JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?
A1: The research utilized Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) to detect and differentiate this compound in equine urine samples. [] This technique is highly sensitive and allows for the identification and quantification of specific compounds within complex mixtures. []
Q2: Was the method successful in extracting and detecting this compound in equine urine?
A2: Yes, the research confirmed that this compound could be successfully extracted from equine urine and detected using the LC-MS/MS method. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)






